6-(Hydroxymethyl)-2-methylpyridin-3-ol
Overview
Description
“6-(Hydroxymethyl)-2-methylpyridin-3-ol” is a chemical compound . It has the molecular formula C6H7NO2 . The compound is solid in its physical form .
Physical and Chemical Properties Analysis
The compound “this compound” is solid in its physical form . It has a molecular weight of 125.13 . The compound is stored at room temperature in an inert atmosphere .
Scientific Research Applications
Formation and Role in Food Chemistry
6-(Hydroxymethyl)pyridin-3-ol, formed by the ring expansion of 5-(hydroxymethy)furfural (HMF) in the presence of ammonia-producing compounds, plays a significant role in the formation of pyridin-3-ols in foods. This compound is notably produced at neutral pH values and is influenced by reaction times and temperature. It is particularly prevalent in honey and sugarcane honey when subjected to thermal heating in the presence of ammonia, suggesting its unavoidable formation in foods under these conditions (Hidalgo, Lavado-Tena, & Zamora, 2020).
Molecular Structure and Vibrational Analysis
An extensive study on the molecular structure and vibrational analysis of 6-(Hydroxymethyl)pyridin-3-ol derivatives has been conducted. This includes experimental FT-IR and FT-Raman spectra analyses, along with theoretical calculations using Hartree Fock and density functional B3LYP methods. These studies are crucial for understanding the compound's molecular behavior and interactions (Krishnan et al., 2013).
Antioxidant Properties and Radical Scavenging
Research has been conducted on derivatives of 6-(Hydroxymethyl)pyridin-3-ol for their radical scavenging and antioxidant properties. Certain derivatives exhibit significant antioxidant effects on mitochondrial membranes, surpassing those of natural prototypes and clinically used analogs (Semenov et al., 2020).
Coordination Chemistry and Self-Assembly
Studies have explored how terminal hydroxymethyl groups on pyridin-3-ols, such as 6-(Hydroxymethyl)pyridin-3-ol, influence metal coordination and self-assembly in Cu(II) complexes. These complexes exhibit various coordination geometries and are stabilized through a mix of ionic, hydrogen bonding, and π-stacking interactions. This research is vital for understanding the compound's potential in coordination chemistry (Hutchinson, Hanton, & Moratti, 2010).
Properties
IUPAC Name |
6-(hydroxymethyl)-2-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10)3-2-6(4-9)8-5/h2-3,9-10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNVWKLOXABYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496282 | |
Record name | 6-(Hydroxymethyl)-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4811-16-9 | |
Record name | 6-(Hydroxymethyl)-2-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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